

# 2,4-Dimethoxytoluene: A Comprehensive Technical Guide for Organic Synthesis

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## Compound of Interest

Compound Name: 2,4-Dimethoxytoluene

Cat. No.: B1295152

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## Introduction

**2,4-Dimethoxytoluene** is a versatile aromatic compound that serves as a valuable precursor in the field of organic synthesis.<sup>[1]</sup> Its unique structural features, including two electron-donating methoxy groups and a methyl group on the benzene ring, render it highly reactive towards electrophilic aromatic substitution and other transformations. This reactivity, coupled with the specific substitution pattern, allows for the regioselective synthesis of a wide array of functionalized aromatic compounds. Consequently, **2,4-dimethoxytoluene** is a key starting material in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.<sup>[1]</sup> This in-depth technical guide provides a comprehensive overview of the core reactions of **2,4-dimethoxytoluene**, detailed experimental protocols, and its applications in multi-step organic synthesis.

## Chemical and Physical Properties

**2,4-Dimethoxytoluene**, also known as 4-methyl-1,3-dimethoxybenzene, is a colorless to pale yellow liquid with the molecular formula  $C_9H_{12}O_2$  and a molecular weight of 152.19 g/mol.<sup>[2][3]</sup> Key physical properties are summarized in the table below.

Property	Value	Reference
CAS Number	38064-90-3	[2][3]
Molecular Formula	C <sub>9</sub> H <sub>12</sub> O <sub>2</sub>	[2][3]
Molecular Weight	152.19 g/mol	[2][3]
Appearance	Colorless to pale yellow liquid	[4]
Boiling Point	110-120 °C at 30 mmHg	[2][5]
Density	1.036 g/mL at 25 °C	[2][5]
Refractive Index (n <sub>20/D</sub> )	1.524	[2][5]

## Core Reactions and Synthetic Utility

The electron-rich nature of the aromatic ring in **2,4-dimethoxytoluene** makes it highly susceptible to electrophilic aromatic substitution reactions. The two methoxy groups and the methyl group are ortho- and para-directing, leading to a high degree of regioselectivity in these reactions. The primary positions for substitution are the 5- and 6-positions, which are ortho and para to the activating groups.

### Nitration

Nitration of **2,4-dimethoxytoluene** introduces a nitro group onto the aromatic ring, a crucial functional group for further transformations, such as reduction to an amine. The reaction is typically carried out using a mixture of nitric acid and a dehydrating agent.

#### Experimental Protocol: Synthesis of 2,4-Dimethoxy-5-nitrotoluene

A solution of 2,4-dimethoxybenzaldehyde can be nitrated to yield 2,4-dimethoxy-5-nitrobenzaldehyde. To a stirred suspension of 2,4-dihydroxy-5-nitrobenzaldehyde (2.76 g, 20 mmol) and potassium carbonate (6.91 g, 50 mmol) in acetone (30 mL) at ice-cold conditions, methyl iodide (2.73 mL, 44.4 mmol) is added. The reaction mixture is allowed to stir at room temperature and monitored by TLC. Upon completion of the reaction (approximately 6 hours), the mixture is worked up using ethyl acetate and water. The organic layer is then concentrated

under reduced pressure to obtain 2,4-dimethoxy-5-nitrobenzaldehyde.[1] This product was obtained as a brown crystalline solid in 84% yield.[1]

- $^1\text{H}$  NMR ( $\text{CDCl}_3$ , 400 MHz):  $\delta$  4.07 (3H, s), 4.08 (3H, s), 6.55 (1H, s), 8.50 (1H, s), 10.28 (1H, s)[1]
- $^{13}\text{C}$  NMR ( $\text{CDCl}_3$ , 100 MHz):  $\delta$  56.49, 56.97, 95.93, 127.99, 159.53, 165.83, 186.54[1]
- IR (KBr)  $\nu_{\text{max}}$ : 2981, 2970, 2892, 1702, 1671, 1580, 1420, 1302  $\text{cm}^{-1}$ [1]
- HRMS (ESI): m/z: calcd for  $\text{C}_9\text{H}_9\text{NNaO}_5$   $[\text{M} + \text{Na}]^+$  234.0378, Found 234.0376[1]

## Halogenation

Halogenation, particularly bromination, of **2,4-dimethoxytoluene** provides a route to halogenated aromatic compounds that can be further functionalized through cross-coupling reactions or conversion to organometallic reagents.

### Experimental Protocol: Synthesis of 5-Bromo-2,4-dimethoxytoluene

While a specific protocol for the bromination of **2,4-dimethoxytoluene** was not found, a general procedure for the bromination of a similar compound, 2,5-dimethoxytoluene, can be adapted. 2,5-Dimethoxytoluene is brominated with bromine in chloroform to yield 4-bromo-2,5-dimethoxytoluene as the sole product.

Product	Molecular Formula	Molecular Weight ( g/mol )	Melting Point (°C)	Yield (%)
4-Bromo-2,5-dimethoxytoluene	$\text{C}_9\text{H}_{11}\text{BrO}_2$	231.09	87-87.5	Not specified

## Formylation (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group ( $-\text{CHO}$ ) onto electron-rich aromatic rings.[6] This reaction utilizes a Vilsmeier reagent, typically formed from

a substituted amide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride ( $\text{POCl}_3$ ).<sup>[1][7]</sup>

#### Experimental Protocol: Synthesis of 2,4-Dimethoxy-5-formyltoluene

A general procedure for the Vilsmeier-Haack formylation of an electron-rich aromatic compound involves the in-situ formation of the Vilsmeier reagent. Phosphorus oxychloride is carefully added to ice-cold DMF. A solution of the aromatic substrate in DMF is then added, and the mixture is heated. After the reaction is complete, it is poured into ice-cold water and stirred vigorously to precipitate the product, which is then filtered, washed, and purified.<sup>[8]</sup>

While a specific yield for the formylation of **2,4-dimethoxytoluene** was not found, the reaction is generally efficient for activated aromatic compounds.

## Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group to the aromatic ring, forming a ketone. This reaction typically employs an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride.<sup>[9][10]</sup> The resulting aryl ketones are valuable intermediates in the synthesis of more complex molecules.

#### Experimental Protocol: Synthesis of 2,4-Dimethoxy-5-acetyltoluene

A general procedure for Friedel-Crafts acylation of an activated aromatic ether like anisole involves adding a Lewis acid (e.g.,  $\text{FeCl}_3$ ) to a solution of the substrate in a suitable solvent (e.g.,  $\text{CH}_2\text{Cl}_2$ ), followed by the slow addition of the acylating agent (e.g., propionyl chloride).<sup>[11]</sup> After stirring, the reaction is quenched with ice-cold water, and the product is extracted, washed, dried, and purified.<sup>[11]</sup>

Product	Molecular Formula	Molecular Weight (g/mol)	Yield (%)
2',5'-dimethylacetophenone	$\text{C}_{10}\text{H}_{12}\text{O}$	148.20	135.9% (crude)

Note: The reported yield of 135.9% for 2',5'-dimethylacetophenone is from a student experiment and likely indicates the presence of impurities or solvent in the final product.[12]

## Applications in Multi-Step Synthesis

**2,4-Dimethoxytoluene** and its derivatives are valuable building blocks in the synthesis of a variety of bioactive molecules, including pharmaceuticals and agrochemicals. The functional groups introduced through the core reactions described above can be further manipulated to construct more complex molecular architectures.

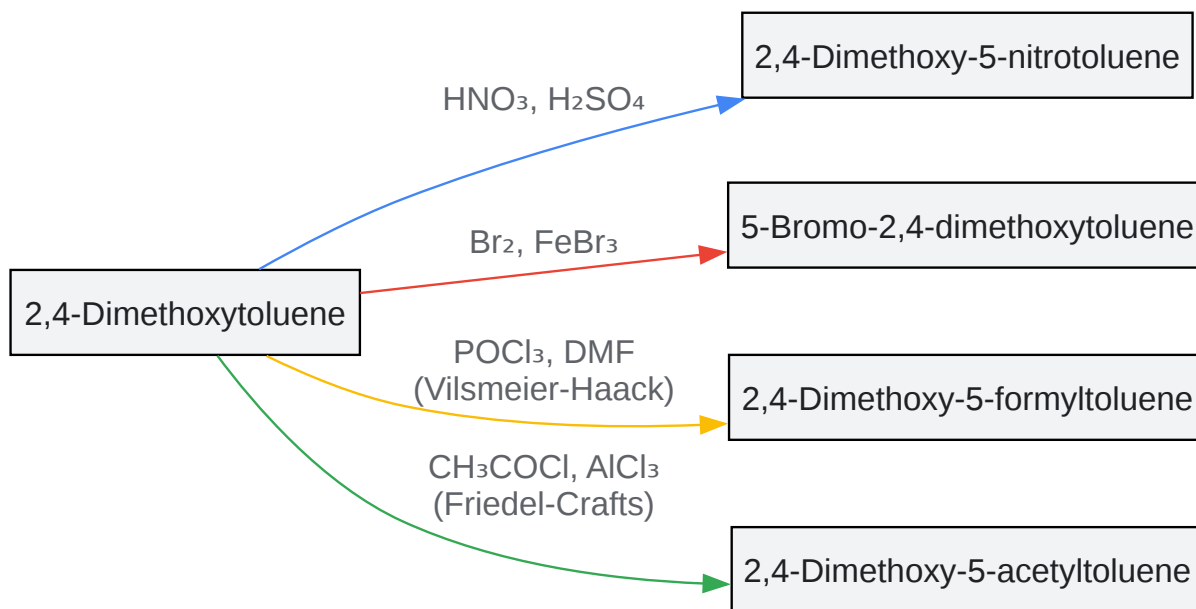
## Synthesis of Pharmaceutical Intermediates

Derivatives of **2,4-dimethoxytoluene** are found in the structures of various pharmacologically active compounds. For instance, dimethoxy-substituted aromatic rings are present in a number of alkaloids and other natural products with biological activity. The quinoline alkaloid family, for example, contains members with antiseptic and antineoplastic effects, and their biosynthesis often involves precursors derived from functionalized aromatic compounds.[12]

One notable example is the use of a dimethoxybenzyl moiety in the synthesis of piritrexim, an inhibitor of dihydrofolate reductase.[13] The synthesis of analogues of piritrexim has involved the use of 2,5-dimethoxybenzyl groups, highlighting the utility of dimethoxytoluene derivatives in medicinal chemistry.[14]

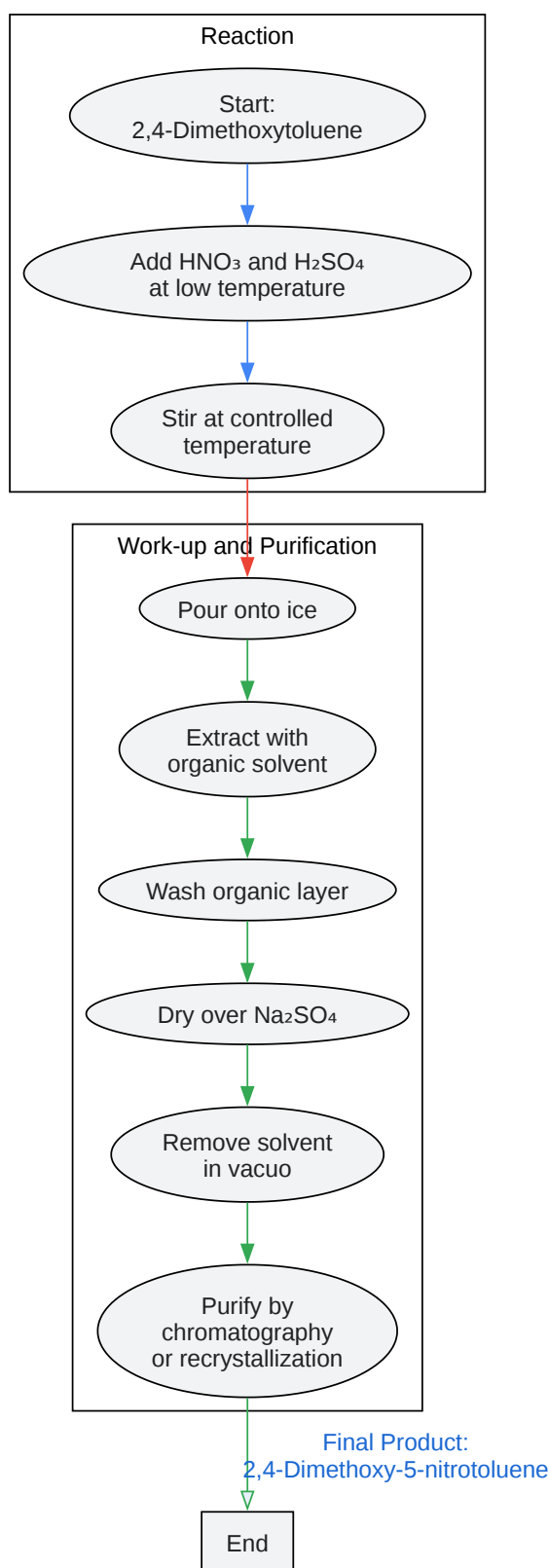
## Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key reaction pathways and experimental workflows starting from **2,4-dimethoxytoluene**.



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Key electrophilic aromatic substitution reactions of **2,4-dimethoxytoluene**.



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